2-{[(4-Nitrophenyl)carbonyl]amino}-4-[4-(propan-2-yl)phenyl]thiophene-3-carboxamide
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Overview
Description
4-(4-ISOPROPYLPHENYL)-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE is a complex organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of an isopropylphenyl group, a nitrobenzoyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-ISOPROPYLPHENYL)-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the isopropylphenyl and nitrobenzoyl groups. Common reagents used in these reactions include thiophene derivatives, isopropylphenyl halides, and nitrobenzoyl chlorides. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-ISOPROPYLPHENYL)-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles such as amines or thiols are used for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-(4-ISOPROPYLPHENYL)-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4-ISOPROPYLPHENYL)-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The nitrobenzoyl group can undergo reduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The thiophene ring and isopropylphenyl group contribute to the compound’s overall stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-(4-ISOPROPYLPHENYL)-2-[(4-AMINOBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE: Similar structure but with an amino group instead of a nitro group.
4-(4-ISOPROPYLPHENYL)-2-[(4-METHOXYBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE: Contains a methoxy group instead of a nitro group.
Uniqueness
4-(4-ISOPROPYLPHENYL)-2-[(4-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical reactivity and potential biological activity. The combination of the isopropylphenyl and thiophene moieties also contributes to its unique properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H19N3O4S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-[(4-nitrobenzoyl)amino]-4-(4-propan-2-ylphenyl)thiophene-3-carboxamide |
InChI |
InChI=1S/C21H19N3O4S/c1-12(2)13-3-5-14(6-4-13)17-11-29-21(18(17)19(22)25)23-20(26)15-7-9-16(10-8-15)24(27)28/h3-12H,1-2H3,(H2,22,25)(H,23,26) |
InChI Key |
NSFXUGNLBIWLBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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